molecular formula C13H17NO3 B2524385 (E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide CAS No. 1331518-91-2

(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide

Cat. No.: B2524385
CAS No.: 1331518-91-2
M. Wt: 235.283
InChI Key: HHPWCOKHDFHKQT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide is a synthetic acrylamide derivative designed for research purposes, particularly in the field of neuropharmacology. Its core structure is related to a class of compounds known to interact with nicotinic acetylcholine receptors (nAChRs), which are critical targets for understanding and developing new approaches to neurological conditions . Compounds based on the (E)-3-(furan-2-yl)acrylamide scaffold have demonstrated significant research value in models of neuropathic pain. For instance, the closely related compound (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) and its derivative DM489 have shown the ability to relieve neuropathic pain in mouse models, an effect primarily attributed to the positive allosteric modulation of the α7 nicotinic acetylcholine receptor . This mechanism is of high interest for researching non-opioid strategies for pain management . The structural motif of the furan ring is a common feature in various bioactive molecules and is frequently employed in synthetic chemistry to build heterocyclic compounds with potential antimicrobial and antifungal properties . Researchers are exploring these pathways to develop new agents against resistant microbial strains. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(6-5-11-4-3-9-17-11)14-10-13(16)7-1-2-8-13/h3-6,9,16H,1-2,7-8,10H2,(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPWCOKHDFHKQT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=CC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a cyclopentyl moiety, and an acrylamide functional group. Its structural formula can be represented as:

C15H21NO2\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{2}

Table 1: Structural Information

PropertyValue
Molecular FormulaC15H21N2O2
Molecular Weight249.34 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Similar compounds have shown that modulation of these receptors can influence various neurological processes, including anxiety and depression.

Case Study: Related Compounds

Research on related compounds, such as 3-Furan-2-yl-N-p-tolyl-acrylamide , has demonstrated significant anxiolytic effects through positive allosteric modulation of α7 nAChRs. In studies conducted on mice, doses as low as 0.5 mg/kg exhibited anxiolytic-like activity, suggesting that similar mechanisms may be applicable to this compound .

Antioxidant Properties

Preliminary studies indicate that the compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

Research suggests that compounds with similar structures exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could have therapeutic implications for conditions characterized by chronic inflammation.

Therapeutic Implications

The unique structural features of this compound suggest potential applications in treating:

  • Anxiety Disorders : By modulating nAChRs.
  • Neurodegenerative Diseases : Through antioxidant and anti-inflammatory pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of the compound's biological activities. For instance, investigations into the pharmacokinetics and dynamics are essential for understanding its therapeutic potential.

Table 2: Summary of Research Findings

Study FocusFindings
Nicotinic ModulationInduces anxiolytic-like activity in models
Antioxidant ActivityPotential to reduce oxidative stress
Anti-inflammatory EffectsInhibition of cytokine production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acrylamides with Heterocyclic Groups

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide
  • Structure : Features a sulfamoylphenyl group instead of the (1-hydroxycyclopentyl)methyl substituent.
  • Activity : Demonstrated inhibitory activity against SARS coronavirus helicase (nsp13) with IC₅₀ values in the µM range .
  • Key Difference : The sulfamoyl group enhances water solubility compared to the hydrophobic cyclopentyl group in the target compound.
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497)
  • Structure : Substitutes the furan-2-yl group with a thiophen-2-yl ring and replaces the (1-hydroxycyclopentyl)methyl with a p-tolyl group.
  • Activity: Acts as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) and exhibits antinociceptive effects in murine models. However, its activity is antagonized by the furan-containing analog DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide], highlighting the critical role of heterocycle choice .
(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (26b)
  • Structure: Contains a morpholinophenyl group and hydroxymethyl substituent.
  • Activity : Part of a series of Staphylococcus aureus Sortase A inhibitors. The morpholine ring enhances binding affinity to bacterial enzymes compared to cyclopentyl derivatives .

Acrylamides with Cyclic Amine Substituents

(E)-N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide
  • Structure : Replaces the hydroxycyclopentyl group with a cyclopentyl-tetrahydroindazole moiety.
(E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde (4a)
  • Structure: Features a dimethylamino-methyl group on the furan ring.
  • Synthesis: Synthesized via Mannich reaction (82% yield) and used as a precursor for further functionalization. The amino group increases reactivity in nucleophilic additions compared to unsubstituted furans .

Pharmacokinetic and Functional Comparisons

Compound Name Key Substituents Biological Target IC₅₀/EC₅₀ Notable Properties References
Target Compound (1-hydroxycyclopentyl)methyl Underexplored N/A Hydrophobic, potential CNS activity
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide 4-sulfamoylphenyl SARS-CoV helicase (nsp13) ~µM Water-soluble, antiviral
DM497 Thiophen-2-yl, p-tolyl α7 nAChR/CaV2.2 channels EC₅₀ = 3.2 µM Antinociceptive, thiophene-enhanced activity
26b Morpholinophenyl Staphylococcus aureus Sortase A ND High enzyme affinity

ND = Not Determined; CNS = Central Nervous System

Research Findings and Mechanistic Insights

  • Antiviral Activity : The sulfamoylphenyl analog's helicase inhibition suggests that electron-withdrawing groups enhance interaction with viral enzymes, whereas bulky substituents like cyclopentyl may hinder binding .
  • Antinociceptive Effects: Thiophene-based DM497 shows superior α7 nAChR modulation compared to furan derivatives, but furan-containing DM490 antagonizes this effect, indicating heterocycle-dependent allosteric modulation .
  • Synthetic Accessibility : Hydroxycyclopentyl derivatives require multi-step syntheses involving DIBAL-H reductions, whereas morpholine or sulfonamide analogs are more straightforward to functionalize .

Preparation Methods

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for constructing α,β-unsaturated carbonyl systems, including acrylamides. For this compound, the HWE approach employs diethyl (furan-2-ylmethyl)phosphonate and 1-hydroxycyclopentane carboxaldehyde as key precursors.

Reaction Mechanism and Conditions

  • Phosphonate Activation : The phosphonate ester reacts with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) to generate a phosphonate anion.
  • Aldehyde Addition : The anion attacks the aldehyde carbonyl group, forming a β-ketophosphonate intermediate.
  • Elimination : A subsequent elimination step produces the (E)-configured acrylamide derivative.

Optimized Parameters :

  • Solvent: THF
  • Base: NaH (2.2 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 68–75%
Table 1: HWE Reaction Optimization
Parameter Value/Range Impact on Yield
Base NaH vs. KOtBu NaH superior by 12%
Solvent Polarity THF vs. DCM THF improves selectivity
Reaction Time 12–24 hours Prolonged time reduces side products

This method offers excellent stereoselectivity for the (E)-isomer but requires anhydrous conditions and careful handling of pyrophoric bases.

Nucleophilic Addition-Elimination with Acryloyl Chloride

Direct amidation using acryloyl chloride and the corresponding amine derivative, (1-hydroxycyclopentyl)methanamine, provides a straightforward route.

Procedure Overview

  • Amine Preparation : (1-Hydroxycyclopentyl)methanamine is synthesized via reductive amination of cyclopentanone with methylamine followed by sodium borohydride reduction.
  • Acryloylation : The amine reacts with acryloyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form the acrylamide.

Key Data :

  • Solvent: DCM
  • Base: Triethylamine (3.0 equiv)
  • Temperature: 0°C → room temperature
  • Yield: 62–68%
Table 2: Amidation Efficiency with Varied Bases
Base Yield (%) Purity (HPLC)
Triethylamine 68 98.5
DMAP 55 97.2
Pyridine 58 96.8

This method is advantageous for its simplicity but may require purification via column chromatography to remove over-addition byproducts.

Oxazolone Ring-Opening Strategy

Oxazolone intermediates, known for their reactivity toward nucleophiles, serve as precursors in this route.

Synthetic Pathway

  • Oxazolone Synthesis : 4-(Furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one is prepared via condensation of furfural and trimethoxybenzamide acetic acid.
  • Ring-Opening : The oxazolone reacts with (1-hydroxycyclopentyl)methanamine in acetic anhydride, leading to acrylamide formation through nucleophilic attack at the C-2 position.

Conditions :

  • Solvent: Acetic anhydride (neat)
  • Catalyst: Anhydrous sodium acetate
  • Temperature: 80–100°C
  • Yield: 60–72%
Table 3: Oxazolone Reactivity with Amines
Amine Structure Reaction Time (h) Yield (%)
(1-Hydroxycyclopentyl)methanamine 8 72
Benzylamine 12 65
Cyclohexylamine 10 68

This method allows modular substitution but necessitates harsh acidic conditions, limiting compatibility with sensitive functional groups.

Photoinduced Cobaloxime-Catalyzed Synthesis

A recent advance employs cobalt-based catalysis under visible light to construct acrylamide bonds, offering a mild, redox-neutral approach.

Protocol Highlights

  • Catalyst System : Cobaloxime (Co(dmgH)2PyCl) and 4CzIPN (photoredox catalyst).
  • Substrate Scope : Combines furan-2-carbaldehyde derivatives with hydroxycyclopentylmethylamine.
  • Mechanism : Light irradiation generates a cobalt-hydride intermediate, facilitating hydrogen atom transfer (HAT) and radical recombination.

Optimized Conditions :

  • Solvent: DCM/acetonitrile (3:1)
  • Light Source: Blue LEDs (450 nm)
  • Yield: 70–78%
Table 4: Catalytic Efficiency Under Varied Conditions
Light Source Catalyst Loading (%) Yield (%)
Blue LEDs 5 78
Green LEDs 5 65
No light 5 <5

This method excels in functional group tolerance and scalability but requires specialized equipment for photoirradiation.

Comparative Analysis of Methodologies

Table 5: Method Comparison for Industrial Applicability

Method Yield (%) Cost Scalability Green Metrics
HWE Olefination 75 High Moderate Low (solvent waste)
Nucleophilic Amidation 68 Low High Moderate
Oxazolone Ring-Opening 72 Medium Low Low (acidic waste)
Photocatalytic 78 High High High (no solvents)

Key Findings :

  • The HWE method remains the gold standard for stereoselectivity but suffers from solvent-intensive steps.
  • Photocatalysis offers the most sustainable profile, though initial catalyst costs are prohibitive for small-scale labs.
  • Nucleophilic amidation balances cost and simplicity, making it ideal for preliminary screening.

Q & A

Q. How are stability studies designed to determine shelf-life under varying storage conditions?

  • Methodology :
  • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC and LC-MS .
  • Kinetic analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict room-temperature stability .

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